Specific Scientific Field: Oncology, specifically renal cell carcinoma (RCC) research.
Summary: Englerin A has garnered significant attention due to its selective toxicity against RCCs. Researchers have explored its potential as an anticancer agent, particularly in the context of renal cancer treatment.
Methods and Experimental Procedures:Cell Culture: RCC cell lines are cultured in vitro.
Englerin A Treatment: Cells are exposed to varying concentrations of Englerin A.
Cytotoxicity Assays: Researchers assess cell viability using MTT or other cytotoxicity assays.
Mechanistic Studies: Investigate the molecular pathways affected by Englerin A (e.g., ER stress, lipid metabolism).
Selective Toxicity: Englerin A demonstrates remarkable selectivity for RCC cells compared to normal cells.
Inhibition of Invasive Phenotypes: Englerin A prevents invasive behavior in RCC cells.
Potential Therapeutic Target: ER stress and lipid metabolism pathways are identified as targetable vulnerabilities.
Specific Scientific Field: Organic chemistry, synthetic methodology.
Summary: Researchers have made significant progress in the total synthesis of Englerin A. The focus lies on developing efficient synthetic routes to access this complex molecule.
Methods and Experimental Procedures:Strategies: Various synthetic routes are explored, emphasizing the construction of the oxatricyclic ring system.
Key Steps: Highlight the critical steps in each synthetic approach.
Characterization: Analytical techniques (NMR, MS, etc.) are used to confirm the synthesized compound.
Synthetic Routes: Different approaches have been developed, each with its unique features.
Challenges: The construction of the oxatricyclic ring system remains a key challenge.
Advancements: Researchers continue to refine synthetic methods for Englerin A.
Englerin A is a naturally occurring guaiane sesquiterpene diester, primarily isolated from the plant Phyllanthus engleri. It is notable for its unique structural features, which include a complex bicyclic framework. Englerin A has garnered significant attention due to its potent biological activities, particularly its selective growth inhibition against various human renal cancer cell lines. Its chemical structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry and pharmacology .
Englerin A's anti-cancer properties are believed to be linked to its activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels []. These channels regulate calcium influx into cells. Englerin A triggers an influx of calcium ions, leading to cell death in renal cancer cells but having minimal impact on healthy cells []. Further research is needed to fully elucidate the detailed mechanism.
Englerin A exhibits remarkable biological properties, particularly:
The synthesis of Englerin A has been achieved through various methods:
Englerin A's applications are primarily focused on:
Studies on Englerin A's interactions with biological targets have revealed:
Englerin A shares structural and functional similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Englerin B | Guaiane sesquiterpene | Anticancer activity similar to Englerin A | Slight structural variation |
Phyllanthin | Lignan | Antiviral and anticancer properties | Different mechanism of action |
Curcumin | Diarylheptanoid | Anti-inflammatory and anticancer effects | Broad-spectrum activity |
Betulinic Acid | Triterpene | Induces apoptosis in various cancer types | Unique pentacyclic structure |
Englerin A stands out due to its specific selectivity for renal cancer cells and its unique bicyclic structure not found in many other compounds within this class.
The development of total synthesis routes to Englerin A has attracted significant interest from the synthetic chemistry community due to its complex tricyclic structure containing seven contiguous stereocenters and its promising biological activity [1] [2]. Since the first total synthesis reported in 2009, multiple research groups have developed innovative synthetic approaches to access this challenging natural product [3] [4] [5].
The pioneering total synthesis of Englerin A was accomplished by Christmann and colleagues in 2009, representing the first successful enantioselective synthesis that established the absolute configuration of the natural product [1]. This groundbreaking work utilized trans,cis-nepetalactone, the psychoactive component of catnip, as the chiral starting material [1] [25]. The synthesis proceeded through 15 steps with an overall yield of 10.9 percent [1].
The key strategic elements of Christmann's approach included an epoxylactone rearrangement, a stereoselective Barbier-type allylation, ring-closing metathesis, and a transannular epoxide opening [2]. The choice of nepetalactone as starting material was particularly elegant, as it provided the requisite stereochemical information and represented a renewable resource that is more readily available than the natural source Phyllanthus engleri [25]. This synthesis not only confirmed the absolute configuration as 1R, 3aR, 4S, 5R, 7R, 8S, 8aR but also demonstrated that the plus-enantiomer was inactive at 1 micromolar concentration in A498 cells, while the synthetic minus-enantiomer exhibited an inhibitory concentration fifty value of 45 nanomolar [9].
Following their initial success, the Christmann group subsequently developed an improved synthesis of minus-Englerin A using citronellal as the starting material, which required synthesis of the unnatural minus-nepetalactone [6]. This modified approach further validated the synthetic methodology and provided access to larger quantities of the natural enantiomer for biological studies [6].
Chain and colleagues reported the most efficient total synthesis of Englerin A in 2011, accomplishing the synthesis in just eight steps with an overall yield of 13 percent [31]. This approach represents the most concise route to the natural product and leverages simple carbonyl-enabled carbon-carbon bond formations as the key strategic elements [31].
The synthesis design focused on maximizing efficiency through convergent synthetic planning and minimizing the number of protecting group manipulations [31]. The route was specifically designed to be amenable to the production of diverse analogues for structure-function studies and determination of the mode of action [31]. While specific mechanistic details of individual transformations were not fully elaborated in the available literature, the overall strategy emphasized the use of readily available starting materials and reliable synthetic transformations.
The exceptional efficiency of this synthesis, measured both in terms of step count and overall yield, established a new benchmark for Englerin A synthesis and demonstrated that complex natural products can be accessed through carefully designed, streamlined synthetic sequences [31].
The [4+3] cycloaddition reaction has emerged as a particularly powerful strategy for constructing the core tricyclic framework of Englerin A [3] [4] [5]. Multiple research groups have successfully employed variants of this transformation to access the challenging oxabicyclo[3.2.1]octane motif that defines the Englerin structure.
The Theodorakis group developed an enantioselective formal synthesis utilizing a rhodium-catalyzed [4+3] cycloaddition between furan and a chiral diazoester [3]. This approach provided access to the tricyclic scaffold in 15 steps with 5 percent overall yield from readily available starting materials [3] [4]. The key transformation involved the reaction of a disubstituted furan with a chiral diazoester under rhodium catalysis, followed by an intramolecular aldol condensation to establish the cyclopentene ring [3].
The Sun and Lin groups reported a collective total synthesis strategy that enabled access to multiple related natural products including Englerin A and B, orientalol E and F, and oxyphyllol [5]. Their approach utilized an organocatalytic [4+3] cycloaddition reaction as the central transformation, demonstrating the broad applicability of this methodology [5]. The synthesis was accomplished in 10-15 steps and represented the first total synthesis of orientalol E and oxyphyllol [5].
The Anada and Hashimoto research groups developed a unique asymmetric total synthesis employing a highly diastereo- and enantioselective carbonyl ylide cycloaddition [2] [40] [43]. Their approach utilized ethyl vinyl ether as the dipolarophile under catalysis by dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] to construct the oxabicyclo[3.2.1]octane framework [2] [40]. The synthesis achieved good diastereoselectivity with an exo/endo ratio of 87:13 and high enantioselectivity of 95 percent enantiomeric excess for the exo-cycloadduct [40]. This 25-step synthesis from succinic anhydride proceeded in 5.2 percent overall yield [40] [43].
Additional [4+3] cycloaddition strategies have been explored by other research groups, including platinum-catalyzed [3+2] cycloaddition approaches [8]. The Iwasawa group reported a total synthesis of racemic Englerin A using an intermolecular [3+2] cycloaddition reaction of platinum-containing carbonyl ylide, achieving 16.2 percent yield in 14 steps [8].
The synthesis of Englerin A presents several significant challenges that have driven innovation in synthetic methodology [9] [27]. The most critical challenge involves the construction of the highly constrained oxabicyclo[3.2.1]octane core structure with precise stereochemical control [9] [16]. This tricyclic framework contains seven contiguous stereocenters that must be established with high fidelity [27].
The formation of the oxabicyclo[3.2.1]octane system has been successfully addressed through multiple approaches, with [4+3] cycloaddition reactions proving particularly effective [3] [4] [5]. These transformations allow for the rapid assembly of the complex ring system while establishing multiple stereocenters in a single operation [41]. Alternative approaches have utilized gold-catalyzed domino reactions, which have been employed by both the Ma and Echavarren groups to construct the tricyclic core [27].
Ring-closing metathesis has emerged as another critical transformation in several synthetic routes [4] [26]. However, this approach presents specific challenges related to substrate design and catalyst selection [4]. The formation of medium-sized rings through ring-closing metathesis requires careful optimization of reaction conditions to achieve efficient cyclization while avoiding competing processes [26] [28].
Stereochemical control throughout the synthetic sequence represents another major challenge [9] [29]. The establishment of the seven contiguous stereocenters requires careful planning of the synthetic route to ensure that stereochemical information is properly relayed throughout the molecule [29]. This has been addressed through the use of chiral starting materials, asymmetric catalysis, and stereospecific transformations [1] [2] [40].
The installation of the glycolate ester at the C9 position has proven to be a critical late-stage transformation [6] [9]. This functionality is essential for biological activity, and its installation requires selective esterification conditions that do not compromise the sensitive tricyclic framework [12]. Yamaguchi esterification conditions have been successfully employed for this transformation [14].
Gold-catalyzed cyclization reactions have required extensive optimization to achieve efficient conversion while maintaining stereochemical integrity [27]. The development of these transformations has necessitated careful screening of catalyst systems and reaction conditions to prevent formation of undesired regioisomers and side products [27].
The development of Englerin A analogues has been driven by the need to understand the molecular basis of its biological activity and to potentially improve upon its pharmaceutical properties [9] [10] [15]. Structure-activity relationship studies have revealed critical insights into the molecular requirements for biological activity and have identified several positions that are tolerant of modification [9] [15] [16].
The ester functionalities of Englerin A have been the subject of extensive modification studies, revealing critical structure-activity relationships [9] [12]. The glycolate ester at the C9 position has been identified as the most sensitive site for modification, with removal or alteration of this group leading to dramatic loss of biological activity [9] [12].
Englerin B, which lacks the glycolate ester entirely, is essentially inactive in biological assays, demonstrating the absolute requirement for functionality at this position [9] [12]. Englerin B acetate shows significantly reduced activity, being approximately 400-fold weaker than Englerin A, further confirming the importance of the specific glycolate structure [9]. The synthesis of 9-deoxyenglerin A by Maier confirmed these findings, showing 1000-fold reduced activity compared to the parent natural product [9].
Extensive modifications of the cinnamate ester have provided insights into the tolerance for structural variation at this position [9] [10]. Simple aromatic substitutions on the cinnamate have been shown to retain potency, with compounds containing specific substitution patterns maintaining nanomolar activity [9]. The 2′-chloroenglerin A analogue demonstrated selective and potent activity against kidney cancer cells with a growth inhibition fifty value of 28 nanomolar [9].
Replacement of the glycolate with other small esters has been explored, with the ability to accept hydrogen bonds appearing critical for success [9]. Epimeric glycinate esters have shown renal cell line selectivity, with one epimer being approximately 10-fold more potent than the other, highlighting the sensitivity of the glycolate position to very small structural changes [12].
The addition of ester functionality to the glycolate hydroxyl has yielded several compounds whose biological profiles closely mirror that of Englerin A with minimal loss of potency [12]. Surprisingly, larger esters that might be expected to be sterically incompatible showed efficacy comparable to smaller esters in biological assays [12].
The development of a glycolamide version of Englerin A has shown promise for improved pharmaceutical properties [9] [16]. While this modification resulted in reduced intrinsic activity against cancer cells, the glycolamide analogue demonstrated oral bioavailability in mice with substantially longer half-life compared to Englerin A administered intraperitoneally [9].
Modifications to the core tricyclic skeleton of Englerin A have provided valuable insights into the structural requirements for biological activity [9] [10] [15] [16]. The bridgehead isopropyl group at C7 has been identified as another critical position for biological activity [9] [15] [16].
Reduction of the isopropyl group to ethyl or methyl has resulted in rapid loss of potency, with the ethyl analogue showing an inhibitory concentration fifty of 950 nanomolar and the methyl analogue exhibiting 4.6 micromolar activity [9]. These results demonstrate the importance of the steric bulk at this position for maintaining biological activity [15] [16].
Conversely, expansion of the bridgehead substituent to larger groups has been more successful [10] [15] [16]. The cyclohexyl analogue has been reported to be equipotent with Englerin A, indicating that the C7 position can accommodate significantly larger substituents [9] [10]. Novel analogues with cyclopropyl, phenyl, and cyclohexyl substituents at the bridgehead position have been prepared and shown to maintain potent biological activity [10] [19].
The development of compounds with unsaturation in the cyclopentyl ring between C4 and C5 has provided access to unprecedented derivatives that are easier to synthesize [10] [19]. These analogues have shown high selectivity and growth-inhibitory activity in renal cancer cell lines, opening new synthetic pathways for accessing active compounds [10].
Core modifications involving the ester stereochemistry have yielded interesting results [9]. The synthesis of a compound with reversed ester stereochemistry at C9 maintained potent activity with an inhibitory concentration fifty of 48 nanomolar, while the corresponding free acid and methylene insertion analogues were inactive [9]. This finding suggests that specific geometric arrangements are required for biological activity.
The five-membered ring has proven to be relatively tolerant of structural modifications, indicating that this region is not subject to stringent steric constraints [9]. Various modifications to this ring system have been explored while maintaining biological activity, suggesting that the five-membered ring serves primarily as a scaffold to position the critical pharmacophoric elements.
The introduction of nitrogen-containing substituents at various positions has generally resulted in reduced biological activity [16]. Piperidine analogues and other nitrogen-containing modifications have shown weak or negligible activity, suggesting that the Englerin pharmacophore does not readily accommodate basic nitrogen functionality [16].
Synthetic Approach | Research Group | Year | Steps | Overall Yield (%) | Key Strategy |
---|---|---|---|---|---|
Enantioselective synthesis | Christmann et al. | 2009 | 15 | 10.9 | Nepetalactone starting material |
Concise synthesis | Chain et al. | 2011 | 8 | 13 | Carbonyl-enabled C-C formations |
Gold-catalyzed approach | Ma et al. | 2010 | 15 | 8.1 | Domino reaction from citronellal |
Gold-catalyzed approach | Echavarren et al. | 2010 | 18 | 7 | Domino reaction from geraniol |
[4+3] Cycloaddition | Theodorakis et al. | 2010 | 15 | 5 | Rhodium-catalyzed formal synthesis |
Carbonyl ylide approach | Anada/Hashimoto et al. | 2015 | 25 | 5.2 | Enantioselective cycloaddition |
Compound/Modification | Activity (IC50/GI50) | Key Finding | Reference Cell Line |
---|---|---|---|
Englerin A | 1-87 nM | Reference compound | A498 |
Englerin B | Inactive | Glycolate essential | A498 |
2′-Chloroenglerin A | 28 nM | Chlorination tolerated | A498 |
9-Deoxyenglerin A | 1000-fold weaker | C9 position critical | A498 |
Cyclohexyl analogue (C7) | Equipotent | Larger substituents tolerated | A498 |
Ethyl substitution (C7) | 950 nM | Activity decreases | A498 |
Methyl substitution (C7) | 4.6 μM | Further activity loss | A498 |
Reversed ester | 48 nM | Ester geometry important | A498 |